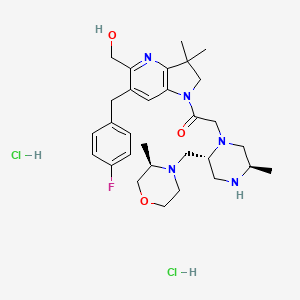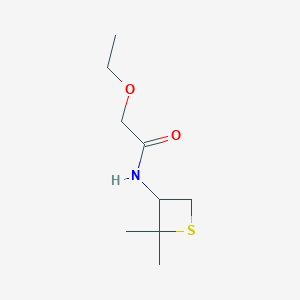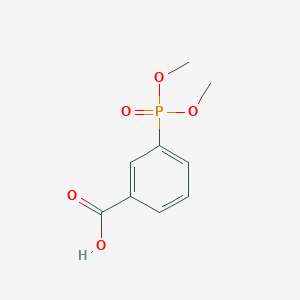
3-(Dimethoxyphosphoryl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxyphosphoryl)benzoic acid is an organic compound with the molecular formula C9H11O5P It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphoryl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-hydroxybenzoic acid with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(Dimethoxyphosphoryl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxyphosphoryl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxyphosphoryl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Dimethoxyphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mevinphos: A related organophosphate compound used as an insecticide.
Dimethylphosphite: A precursor in the synthesis of various phosphorylated compounds.
3-Hydroxybenzoic Acid: The parent compound used in the synthesis of 3-(Dimethoxyphosphoryl)benzoic acid.
Uniqueness
3-(Dimethoxyphosphoryl)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and organophosphates. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11O5P |
|---|---|
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
3-dimethoxyphosphorylbenzoic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
SZRBNVSWAKEEJE-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=CC(=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


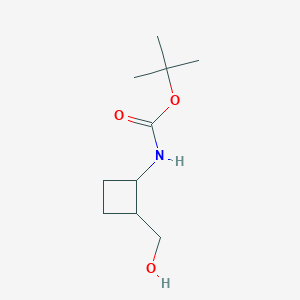
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
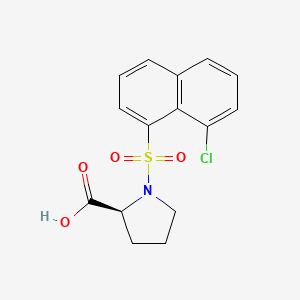
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

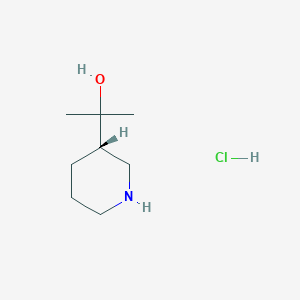
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)

